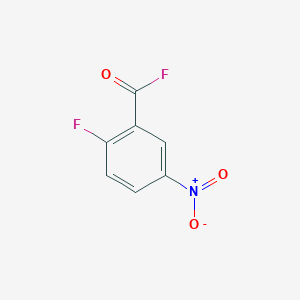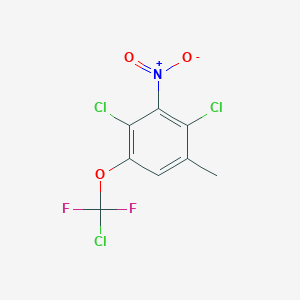
Chloromethyl trifluoromethyl sulfone, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl trifluoromethyl sulfone, also known as CMTS, is an organosulfur compound that is widely used in scientific research. It is a colorless liquid with a low boiling point and a pungent odor, and is soluble in both water and organic solvents. CMTS has a variety of applications in both organic and inorganic chemistry, and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Chloromethyl trifluoromethyl sulfone, 96% has a variety of applications in scientific research. It is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It is also used in the synthesis of various polymers, such as polyurethanes and polyamides. In addition, Chloromethyl trifluoromethyl sulfone, 96% is used in the synthesis of various organometallic compounds, such as organosilicon compounds, organoaluminum compounds, and organocopper compounds.
Mechanism of Action
Chloromethyl trifluoromethyl sulfone, 96% acts as a catalyst in the formation of covalent bonds between molecules. This process is known as alkylation, and is used in the synthesis of various organic compounds. In the presence of Chloromethyl trifluoromethyl sulfone, 96%, the alkylating agent is activated, allowing it to react with the substrate. This results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
Chloromethyl trifluoromethyl sulfone, 96% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, Chloromethyl trifluoromethyl sulfone, 96% has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Chloromethyl trifluoromethyl sulfone, 96% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in both aqueous and organic solvents. In addition, it is relatively non-toxic and has a low boiling point. However, Chloromethyl trifluoromethyl sulfone, 96% is not suitable for use in reactions that involve highly reactive compounds, such as diazo compounds and peroxides.
Future Directions
There are a number of potential future directions for the use of Chloromethyl trifluoromethyl sulfone, 96%. For example, it could be used in the synthesis of metal-organic frameworks, which are materials with a wide variety of applications in materials science and nanotechnology. In addition, Chloromethyl trifluoromethyl sulfone, 96% could be used in the synthesis of novel pharmaceuticals and agrochemicals. Finally, Chloromethyl trifluoromethyl sulfone, 96% could be used in the synthesis of polymers with improved properties, such as increased thermal stability and improved mechanical properties.
Synthesis Methods
Chloromethyl trifluoromethyl sulfone, 96% is primarily synthesized through a three-step process. In the first step, an organic halide is reacted with a tertiary amine to form a quaternary ammonium salt. In the second step, the quaternary ammonium salt is reacted with a thiol to form a sulfonium salt. Finally, the sulfonium salt is reacted with an alkylating agent to form Chloromethyl trifluoromethyl sulfone, 96%. This synthesis method is widely used in the pharmaceutical and agrochemical industries, and is relatively easy to carry out in the laboratory.
properties
IUPAC Name |
chloromethylsulfonyl(trifluoro)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSXILJSQLGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
